dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative featuring a pyrazole ring substituted at the 4-position. The core DHP scaffold is substituted with:
- 3,5-dicarboxylate groups (dibenzyl ester moieties), enhancing lipophilicity and influencing bioavailability.
- 2,6-dimethyl groups on the DHP ring, which stabilize the boat conformation of the dihydropyridine ring .
- A pyrazole ring substituted with a 4-ethoxyphenyl group at position 3 and a phenyl group at position 1, contributing to electronic and steric effects.
Dibenzyl ester groups distinguish this compound from commonly studied diethyl or dimethyl analogs, impacting solubility and metabolic stability .
Properties
CAS No. |
438458-58-3 |
|---|---|
Molecular Formula |
C40H37N3O5 |
Molecular Weight |
639.7 g/mol |
IUPAC Name |
dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C40H37N3O5/c1-4-46-33-22-20-31(21-23-33)38-34(24-43(42-38)32-18-12-7-13-19-32)37-35(39(44)47-25-29-14-8-5-9-15-29)27(2)41-28(3)36(37)40(45)48-26-30-16-10-6-11-17-30/h5-24,37,41H,4,25-26H2,1-3H3 |
InChI Key |
LVIDPRRZFGXNBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC4=CC=CC=C4)C)C)C(=O)OCC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Stoichiometry
The classical Hantzsch protocol involves:
-
1,3-Dicarbonyl compound : Dibenzyl acetoacetate (2.5 equivalents) provides the DHP backbone and ester groups.
-
Aldehyde : A pre-synthesized pyrazole-bearing aldehyde (1 equivalent) introduces the 3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl group.
-
Ammonium acetate (1.5 equivalents) serves as the ammonia source.
Catalytic Systems and Solvents
Fe/ZSM-5 catalysts under ultrasound irradiation enhance reaction efficiency, achieving yields up to 86% in ethanol at 50°C. Comparative studies show solvent effects:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 86 | 1.5 |
| Acetonitrile | 45 | 2.0 |
| Dichloromethane | 78 | 1.7 |
Ultrasound irradiation reduces cavitation, accelerating molecular collisions. Catalytic activity diminishes with homogeneous Fe(NO₃)₃·9H₂O (60% yield), underscoring the superiority of Fe/ZSM-5’s porous structure.
Synthesis of the Pyrazole Aldehyde Intermediate
The pyrazole-4-carbaldehyde intermediate is synthesized via cyclocondensation of hydrazines and 1,3-diketones.
Cyclocondensation Protocol
Regioselectivity Challenges
Steric and electronic effects influence pyrazole ring formation. Electron-donating groups (e.g., ethoxy) direct substitution to the para position, confirmed by NMR analysis.
Multi-Step Synthesis and Functionalization
Industrial-scale production often decouples pyrazole synthesis from DHP formation to improve scalability.
Stepwise Approach
Yield Optimization
Key parameters include:
-
Catalyst loading : 30 mg Fe/ZSM-5 per mmol aldehyde maximizes yield.
-
Temperature : 50°C balances reaction rate and thermal decomposition.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Microreactors enhance heat/mass transfer, reducing reaction time to 30 minutes with 90% yield.
Catalyst Recycling
Fe/ZSM-5 retains 85% activity after five cycles, as shown by BET surface area analysis (≈300 m²/g).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Hantzsch | 70 | 85 | Moderate |
| Ultrasound-assisted | 86 | 95 | High |
| Continuous flow | 90 | 98 | Industrial |
Ultrasound and flow methods outperform traditional approaches in efficiency and purity.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a dihydropyridine backbone with multiple substituents, including a pyrazole ring and ethoxyphenyl groups. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : This is achieved through the condensation of ethyl acetoacetate with hydrazine hydrate.
- Introduction of Phenyl Groups : Reaction with benzaldehyde derivatives incorporates phenyl groups into the structure.
- Cyclization : The final step involves cyclization with diethyl acetylenedicarboxylate to form the dihydropyridine ring.
These steps can be optimized for industrial production using automated reactors and controlled conditions to enhance yield and purity .
Biological Activities
Research indicates that dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits several biological activities, making it a subject of interest in medicinal chemistry:
- Antioxidant Properties : The compound has shown potential as an antioxidant, which can be crucial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Investigations suggest it may modulate inflammatory pathways, offering therapeutic avenues for inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate activity against various microbial strains, highlighting its potential as an antimicrobial agent .
Medicinal Applications
The unique structural features of this compound allow for various medicinal applications:
- Therapeutic Agent Development : Its biological properties suggest potential use in developing drugs for conditions such as cancer and neurodegenerative diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, offering a mechanism for drug action.
- Drug Formulation : Its solubility and stability make it suitable for formulation into various drug delivery systems .
Industrial Applications
Beyond medicinal uses, this compound can be utilized in industrial settings:
Mechanism of Action
The mechanism of action of dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Ester Group Impact: Dibenzyl esters (target compound) confer higher lipophilicity compared to diethyl or dimethyl analogs, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Pyrazole Substitutions :
- Electron-donating groups (e.g., 4-ethoxy in the target compound) vs. electron-withdrawing groups (e.g., 4-nitro in ) alter electronic density on the DHP ring, influencing redox behavior and interaction with cytochrome P450 enzymes .
- 1-Phenyl substitution (common in all analogs) provides a planar aromatic system for π-π stacking in crystal packing .
Biological Relevance :
Crystallographic Data:
- Pyrazole-containing DHPs (e.g., ) crystallize in monoclinic systems with intramolecular hydrogen bonds (C–H···O). The dibenzyl ester’s bulky groups may disrupt crystal packing, leading to amorphous forms unless stabilized by co-crystallization agents.
Biological Activity
Dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines and pyrazoles. Its structural uniqueness suggests potential biological activities that merit detailed exploration. This article synthesizes available research findings, focusing on the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 643.7 g/mol. It features a dihydropyridine core substituted with both pyrazole and ethoxyphenyl groups, which are known to influence its biological behavior.
| Property | Value |
|---|---|
| Molecular Formula | C39H34N3O5 |
| Molecular Weight | 643.7 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Pharmacological Properties
Dibenzyl derivatives have been studied for a variety of biological activities:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine have shown inhibitory effects on pro-inflammatory cytokines like TNF-α and IL-6 in various models .
- Antimicrobial Activity : Studies have reported that certain pyrazole derivatives demonstrate antimicrobial effects against various bacterial strains. For example, compounds were tested against E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
- Anticancer Potential : The structural components of dibenzyl derivatives suggest potential anticancer activity. Some studies have highlighted their effectiveness in reducing tumor growth in animal models through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds containing the pyrazole moiety have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a critical role in inflammation pathways.
- Receptor Binding : Molecular docking studies indicate that these compounds can bind effectively to specific receptors involved in inflammatory responses and cancer progression .
Study on Anti-inflammatory Effects
In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Efficacy Assessment
Burguete et al. evaluated the antimicrobial properties of various pyrazole derivatives against Mycobacterium tuberculosis and several bacterial strains. The study found that certain compounds showed remarkable inhibitory activity at low concentrations, suggesting their potential as therapeutic agents against resistant strains .
Q & A
Q. What established synthetic routes are applicable for preparing this compound, and how do dibenzyl ester modifications differ from diethyl/dimethyl analogs?
The Hantzsch reaction is a foundational method for synthesizing 1,4-dihydropyridine (DHP) derivatives, typically involving cyclocondensation of aldehydes, β-keto esters, and ammonia . For dibenzyl ester formation, transesterification of diethyl/dimethyl precursors (e.g., diethyl 2,6-dimethyl-DHP derivatives) with benzyl alcohol under acidic or enzymatic catalysis may be required. Key modifications include optimizing stoichiometry (excess benzyl alcohol) and reaction duration to ensure complete ester exchange while avoiding side reactions like oxidation of the dihydropyridine ring .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Single-crystal X-ray diffraction is definitive for confirming molecular geometry, hydrogen bonding, and supramolecular packing. For example, analogous compounds with substituted pyrazole rings show planar DHP cores and chair-like conformations .
- NMR spectroscopy (1H, 13C) resolves regiochemistry: the 4-ethoxyphenyl group’s deshielded aromatic protons appear as distinct doublets (δ 6.8–7.4 ppm), while the DHP ring’s NH proton resonates near δ 5.0–5.5 ppm .
- FT-IR identifies ester carbonyl stretches (1670–1700 cm⁻¹) and N-H bending (3300–3400 cm⁻¹) .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance pyrazole-DHP hybrid regioselectivity and yield?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing intermediates, while ethanol/water mixtures improve solubility of hydrophobic intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate pyrazole ring formation, with reaction monitoring via TLC/HPLC to prevent over-oxidation of the DHP core .
- Temperature : Lower temperatures (0–25°C) reduce side reactions, while microwave-assisted synthesis can enhance regioselectivity and reduce time .
Q. What structural factors explain contradictory biological activity reports in dihydropyridine analogs?
- Electron-donating groups (e.g., 4-ethoxy) enhance antimicrobial activity by increasing lipophilicity and membrane penetration, while electron-withdrawing groups (e.g., nitro) may reduce efficacy due to steric hindrance .
- Crystallographic data reveals that bulky substituents (e.g., biphenyl) disrupt planar DHP conformations, reducing binding affinity to calcium channels .
Q. How does the 4-ethoxyphenyl substituent influence molecular conformation and crystal packing?
The ethoxy group’s steric bulk induces torsional strain in the pyrazole-DHP hybrid, as seen in analogs like dimethyl 4-(4-methoxyphenyl)-DHP derivatives. This strain promotes intermolecular C-H···π interactions, leading to layered crystal packing with π-stacking distances of 3.5–3.8 Å .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in thermal stability data for DHP derivatives?
Conflicting thermogravimetric (TGA) data may arise from polymorphic variations or hydration states. For example, ethanol solvates (e.g., in diethyl 4-biphenyl-DHP) decompose at 180–200°C, while anhydrous forms degrade above 220°C . Differential scanning calorimetry (DSC) coupled with powder XRD can identify phase transitions and validate stability protocols.
Methodological Guidance
Q. What computational strategies predict substituent effects on bioactivity?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox stability. For instance, electron-rich 4-ethoxyphenyl groups lower LUMO energies, enhancing antioxidant potential .
- Molecular docking evaluates binding to targets (e.g., calcium channels) by simulating interactions between the DHP core’s NH group and receptor aspartate residues .
Q. How can regioselectivity in pyrazole-DHP hybrids be controlled during synthesis?
- Precursor design : Use 3-substituted pyrazole carbaldehydes to direct cyclization to the 4-position of the DHP ring .
- Microwave irradiation : Reduces reaction time to 1–2 hours, minimizing byproducts like 1,2-dihydropyridine isomers .
Comparative Studies
Q. How do ester groups (dibenzyl vs. diethyl) impact solubility and bioavailability?
Dibenzyl esters exhibit lower aqueous solubility (logP ~4.5) compared to diethyl analogs (logP ~3.2) due to increased hydrophobicity. However, prodrug strategies (e.g., enzymatic cleavage of benzyl esters) can enhance cellular uptake .
Q. What crystallographic differences exist between ethoxy- and methoxy-substituted DHPs?
Ethoxy groups introduce longer C-O bonds (1.42 Å vs. 1.36 Å for methoxy), altering dihedral angles between the phenyl and DHP rings (8–12° vs. 5–8°). This impacts π-π stacking and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
